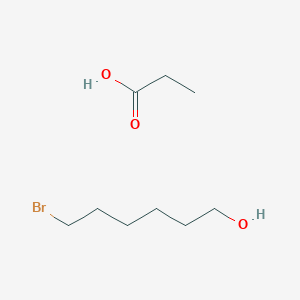
6-Bromohexan-1-ol;propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromohexan-1-ol and propanoic acid are two distinct chemical compounds with unique properties and applications. . Both compounds are used in various chemical reactions and have significant applications in scientific research and industry.
Vorbereitungsmethoden
6-Bromohexan-1-ol
6-Bromohexan-1-ol can be synthesized through the bromination of 1,6-hexanediol. The reaction involves refluxing hydrobromic acid (HBr) with 1,6-hexanediol in toluene at 80°C for 16 hours . This method ensures that the bromination occurs primarily at one terminal, yielding 6-Bromohexan-1-ol with minimal by-products.
Propanoic Acid
Propanoic acid can be produced industrially through the oxidation of propan-1-ol using acidified potassium dichromate (VI). The reaction involves heating propan-1-ol with potassium dichromate and sulfuric acid, resulting in the formation of propanoic acid .
Analyse Chemischer Reaktionen
6-Bromohexan-1-ol
6-Bromohexan-1-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form hexan-1-ol.
Oxidation: The hydroxyl group can be oxidized to form 6-bromohexanal or further to 6-bromohexanoic acid.
Reduction: The bromine atom can be reduced to form hexan-1-ol.
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution and potassium permanganate for oxidation .
Propanoic Acid
Propanoic acid undergoes reactions typical of carboxylic acids, such as:
Esterification: Reacts with alcohols to form esters.
Reduction: Can be reduced to propan-1-ol using lithium aluminium hydride.
Decarboxylation: Can undergo decarboxylation to form ethane.
Wissenschaftliche Forschungsanwendungen
6-Bromohexan-1-ol
6-Bromohexan-1-ol is used as a cross-linking reagent in organic and polymeric synthesis. It is utilized to synthesize cyclic, branched, and bicyclic oligonucleotides by click chemistry. Additionally, it is used in the preparation of gel polymer electrolytes and polymerizable ionic liquids .
Propanoic Acid
Propanoic acid is widely used in the food industry as a preservative and flavoring agent. It is also used in the production of cellulose acetate propionate, a plastic used in various applications. In scientific research, propanoic acid is used as a reagent in organic synthesis and as a standard in analytical chemistry .
Wirkmechanismus
6-Bromohexan-1-ol
The mechanism of action of 6-Bromohexan-1-ol involves its role as a cross-linking reagent. It reacts with nucleophiles to form covalent bonds, thereby linking different molecules together. This property is particularly useful in the synthesis of complex organic and polymeric structures .
Propanoic Acid
Propanoic acid exerts its effects through its acidic properties. It can donate protons to various substrates, facilitating a wide range of chemical reactions. In biological systems, propanoic acid can inhibit the growth of certain bacteria and fungi by disrupting their metabolic processes .
Vergleich Mit ähnlichen Verbindungen
6-Bromohexan-1-ol
Similar compounds to 6-Bromohexan-1-ol include:
1-Bromohexane: A bromoalkane with similar reactivity but lacks the hydroxyl group.
6-Chlorohexan-1-ol: A chloro alcohol with similar properties but different reactivity due to the presence of chlorine instead of bromine.
Propanoic Acid
Similar compounds to propanoic acid include:
Acetic Acid: A shorter-chain carboxylic acid with similar acidic properties.
Butanoic Acid: A longer-chain carboxylic acid with similar reactivity but different physical properties.
Eigenschaften
CAS-Nummer |
114807-16-8 |
|---|---|
Molekularformel |
C9H19BrO3 |
Molekulargewicht |
255.15 g/mol |
IUPAC-Name |
6-bromohexan-1-ol;propanoic acid |
InChI |
InChI=1S/C6H13BrO.C3H6O2/c7-5-3-1-2-4-6-8;1-2-3(4)5/h8H,1-6H2;2H2,1H3,(H,4,5) |
InChI-Schlüssel |
LXTQOKRYQWEUET-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)O.C(CCCBr)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





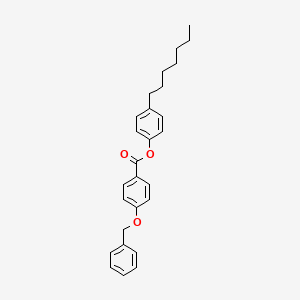
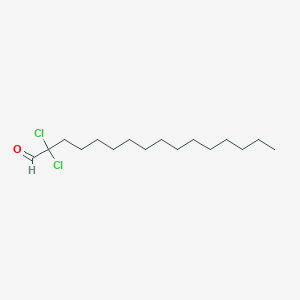
![3-[5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-methyl-5-oxopyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-2-[[4-(2-carboxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B14303880.png)
![1,1'-{Methylenebis[(4,1-phenylene)oxymethylene]}bis(2-methylbenzene)](/img/structure/B14303881.png)
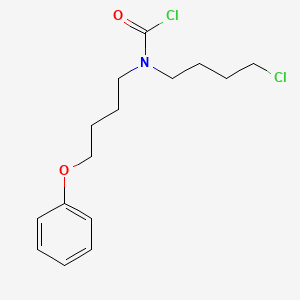
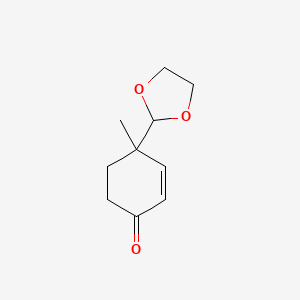
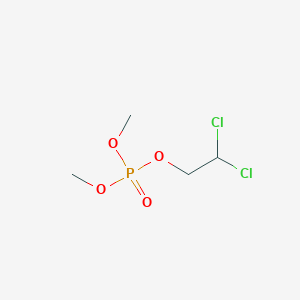
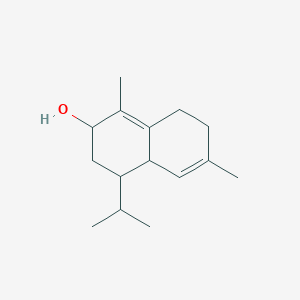
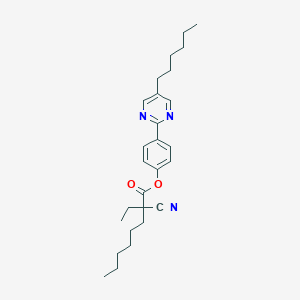
![1-Chloro-2-{[2-(2-chloroethoxy)ethoxy]methoxy}ethane](/img/structure/B14303897.png)

